molecular formula C4H4N2OS B3118862 3-Isothiazolecarboxamide CAS No. 24342-43-6

3-Isothiazolecarboxamide

Cat. No. B3118862
CAS RN: 24342-43-6
M. Wt: 128.15 g/mol
InChI Key: LPDNEYZLRXGBKO-UHFFFAOYSA-N
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Description

3-Isothiazolecarboxamide is a compound with the molecular formula C4H4N2OS . It has a molecular weight of 128.15 and is typically stored in a dry environment at 2-8°C . The compound is available in either solid or liquid form .


Synthesis Analysis

Isothiazoles, including this compound, are significant topics of heterocyclic compounds . The chemistry of isothiazoles has seen rapid progress since the 1,2-thiazole (isothiazole) ring was synthesized . A number of ways have been discovered for the preparation of different types of isothiazoles and their derivatives .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 12 bonds, including 8 non-H bonds, 6 multiple bonds, 1 rotatable bond, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 primary amide (aromatic), and 1 Isothiazole .


Chemical Reactions Analysis

Isothiazoles, including this compound, have been extensively studied for their chemical and physical properties . They possess a peculiar reactivity and have been considered as useful blocks of synthetic compounds .

It is typically stored in a dry environment at 2-8°C . The compound is available in either solid or liquid form .

Mechanism of Action

3-Isothiazolecarboxamide is believed to act as an inhibitor of enzymes involved in the synthesis of proteins, nucleic acids, and other macromolecules. It has been shown to inhibit the enzyme tyrosine kinase, which is involved in the synthesis of proteins and nucleic acids. It has also been shown to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins, hormones, and other molecules.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects in animal models. It has also been shown to have anti-oxidant and anti-microbial effects. It has been shown to reduce inflammation in animal models of arthritis and to have anti-tumor effects in animal models of cancer.

Advantages and Limitations for Lab Experiments

3-Isothiazolecarboxamide has a number of advantages and limitations for laboratory experiments. One advantage is its low cost, which makes it an attractive option for laboratory experiments. Another advantage is its reactivity, which makes it a useful building block for the synthesis of a variety of compounds. A limitation of this compound is its instability, which can make it difficult to work with in laboratory experiments.

Future Directions

The potential applications of 3-Isothiazolecarboxamide in drug discovery and development are being explored. It has been used in the synthesis of a variety of compounds with potential medicinal applications, including antitumor agents, antiviral agents, and antibiotics. It is also being studied for its potential use in the synthesis of other compounds with potential medicinal applications, such as anti-inflammatory agents, anti-oxidants, and anti-microbials. Additionally, its potential use in the synthesis of other compounds with potential therapeutic applications, such as anti-cancer agents, is being investigated. Finally, its potential use in the synthesis of compounds with potential applications in agriculture, such as herbicides, is being explored.

Scientific Research Applications

3-Isothiazolecarboxamide has been used extensively in scientific research, particularly in the fields of medicinal chemistry and drug discovery. It has been used as a building block for the synthesis of a variety of compounds, including heterocycles, drugs, and other biologically active compounds. This compound has also been used in the synthesis of a variety of compounds with potential medicinal applications, including antitumor agents, antiviral agents, and antibiotics.

Safety and Hazards

The safety information for 3-Isothiazolecarboxamide includes a GHS07 pictogram and a warning signal word . The hazard statements include H302, and the precautionary statements include P264, P270, P301+P312, P330, and P501 .

properties

IUPAC Name

1,2-thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2OS/c5-4(7)3-1-2-8-6-3/h1-2H,(H2,5,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDNEYZLRXGBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSN=C1C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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